5-Chloro-6-phenylpyridin-3-OL

Lipophilicity Drug-likeness Physicochemical properties

Researchers exploring the 6-phenylpyridin-3-ol scaffold for C5a receptor modulation require a reliable, high-purity intermediate. This 5-chloro derivative provides a critical advantage: the chlorine atom serves as an integrated synthetic handle for Suzuki, Buchwald-Hartwig, or Ullmann couplings, eliminating a separate halogenation step and enabling rapid parallel analog synthesis. - Built-in cross-coupling handle streamlines SAR exploration at the 5-position - +0.35 logP shift vs. the parent compound fine-tunes target lipophilicity without disruptive scaffold changes - Tiered purity grades: ≥98% for campaigns requiring stringent impurity control; 95% for cost-driven early route scouting - H335 classification mandates enhanced ventilation; plan procurement accordingly for automated handling systems.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
CAS No. 1355070-34-6
Cat. No. B8748884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-phenylpyridin-3-OL
CAS1355070-34-6
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=N2)O)Cl
InChIInChI=1S/C11H8ClNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H
InChIKeyIIYUYJGHPSMEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-phenylpyridin-3-OL: Chemical Identity & Procurement


5-Chloro-6-phenylpyridin-3-OL is a halogenated 3-hydroxypyridine derivative carrying a phenyl ring at the 6-position and a chlorine atom at the 5-position [1]. With a molecular formula of C₁₁H₈ClNO and a monoisotopic mass of 205.03 Da, it belongs to the 3‑substituted‑6‑aryl pyridine class that has been explored as a privileged scaffold for C5a receptor modulation [2]. The compound is supplied as a research‑grade building block with catalogued purities of 95% (AKSci) and ≥98% (MolCore) . Its computed logP (XLogP3‑AA) is 2.8, hydrogen‑bond donor/acceptor counts are 1/2, and the topological polar surface area is 33.1 Ų [1].

Halogenated building block
Chlorine handle supports Pd-catalysed cross-coupling for late-stage diversification
LogP 2.8 scaffold
Computed lipophilicity supports permeability-relevant assay context
Tiered purity
95% and NLT 98% grades available for stage-matched procurement
Distinct Cl signature
Characteristic ³⁵Cl/³⁷Cl isotopic pattern enables unambiguous LC-MS tracking

Why 5-Chloro-6-phenylpyridin-3-OL Cannot Be Replaced by Analogs


Within the 6‑phenylpyridin‑3‑ol family, even a single atom change at the 5‑position substantially alters lipophilicity, hydrogen‑bonding capacity, metabolic stability, and reactivity toward downstream coupling reactions [1][2]. The chlorine atom in 5‑chloro‑6‑phenylpyridin‑3‑OL shifts the computed logP by approximately +0.35 units relative to the parent 6‑phenylpyridin‑3‑ol, modifies the acidic pKa of the phenolic ‑OH, and introduces a synthetic handle for cross‑coupling chemistry that is absent in the de‑chlorinated or methyl‑substituted analogues . Consequently, swapping this compound for a close analog risks altering target engagement, pharmacokinetic profile, or the chemical tractability of the final construct, making generic substitution unreliable without re‑validation.

Lipophilicity De-chloro analog is ~0.35 logP units lower; permeability and distribution profiles may not transfer directly.
Synthetic handle Methyl- or unsubstituted analogs lack the cross-coupling handle; diversification pathway requires validation.
Hazard profile Chlorinated analog carries H335 respiratory irritation; de-chloro analog does not. Handling protocol may shift.
Analytical identity ~34 Da mass difference and Cl isotope pattern are absent in non-halogenated isomers; LC-MS peak assignment may differ.

5-Chloro-6-phenylpyridin-3-OL vs. Analogs: Key Differentiation Evidence


Lipophilicity Shift vs. Parent Compound

The 5‑chloro substituent increases the computed octanol‑water partition coefficient relative to the unsubstituted parent. PubChem reports an XLogP3‑AA of 2.8 for 5‑chloro‑6‑phenylpyridin‑3‑OL [1], whereas ChemSrc records a logP of 2.45 for 6‑phenylpyridin‑3‑ol (CAS 66131‑77‑9) . This +0.35 logP increment translates into measurably higher membrane permeability potential and altered tissue‑distribution behaviour, factors that directly impact both biological assay interpretation and formulation strategy.

Lipophilicity shift
Cross-study comparable
XLogP3 2.8 vs 2.45 (+0.35)
Reported logP increment may alter permeability by ~2-fold
Assay interpretation context-dependent; not a direct permeability claim
Lipophilicity Drug-likeness Physicochemical properties

Chlorine as a Cross-Coupling Diversification Handle

The chlorine atom at the 5‑position of the pyridine ring serves as a chemically orthogonal handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), enabling late‑stage diversification into biaryl, amino, or ether derivatives without altering the 3‑hydroxy or 6‑phenyl motifs [1]. In contrast, the de‑chlorinated analogue 6‑phenylpyridin‑3‑ol (CAS 66131‑77‑9) and the methyl‑substituted analogue 2‑methyl‑6‑phenylpyridin‑3‑ol lack this reactive centre, requiring de novo synthesis or alternative (often lower‑yielding) strategies to introduce the same diversity [2]. This is a qualitative but decisive differentiation for procurement when the compound is intended as a key intermediate in parallel library synthesis.

Cross-coupling handle
Class-level inference
5-Cl enables Pd-catalysed diversification
Supports parallel library synthesis workflow
Qualitative advantage; coupling yields require substrate-specific validation
Late-stage functionalization Cross-coupling Medicinal chemistry

Additional Respiratory Irritation Hazard

Vendor safety data sheets for 5‑chloro‑6‑phenylpyridin‑3‑OL list hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The unsubstituted parent 6‑phenylpyridin‑3‑ol is classified with GHS hazards H302, H315, and H319 only [1]. The additional H335 designation for the chlorinated analogue indicates a measurable difference in respiratory irritancy potential, which has direct operational implications for facilities planning to handle the compound in bulk or in automated high‑throughput synthesis environments.

Hazard classification
Cross-study comparable
H335 present vs. absent in de-Cl analog
May require enhanced ventilation controls
Facility-specific risk assessment advised for scale-up
Safety Handling GHS classification

Commercial Purity Tiers for Fit-for-Purpose Use

Two distinct purity specifications are commercially available for 5‑chloro‑6‑phenylpyridin‑3‑OL. AKSci supplies the compound at a minimum purity of 95% , while MolCore lists a specification of NLT 98% (not less than 98%) . This 3‑percentage‑point difference in guaranteed purity directly impacts the acceptable impurity burden in downstream reactions, with the 98% grade reducing maximum potential impurities from ≤5% to ≤2%, a relevant consideration for sensitive catalytic transformations, crystallisation‑based purifications, or biological assays requiring high target‑compound fidelity.

Purity specification
Data to verify
95% (AKSci) vs. NLT 98% (MolCore)
Impurity burden ≤5% vs ≤2% for stage-matched selection
Supplier-provided data; confirm with certificate of analysis
Purity Quality control Procurement

Molecular Weight and Isotopic Signature Distinction

The chlorine substitution at position 5 increases the molecular weight from 171.19 g/mol (C₁₁H₉NO, 6‑phenylpyridin‑3‑ol) [1] to 205.64 g/mol (C₁₁H₈ClNO) [2]. This 34.45 g/mol mass increment, combined with the characteristic ³⁵Cl/³⁷Cl isotopic pattern (M:M+2 ≈ 3:1), provides a definitive analytical signature for liquid chromatography–mass spectrometry (LC‑MS) identification and purity assessment, clearly distinguishing the compound from its non‑halogenated or differently substituted structural isomers in reaction monitoring workflows.

Mass & isotope signature
Cross-study comparable
+34.45 g/mol; ³⁵Cl/³⁷Cl 3:1 pattern
Supports unambiguous LC-MS identity confirmation
Distinguishes from non-halogenated positional isomers
Molecular weight Mass spectrometry Analytical characterisation

Electronic Effects on Hydrogen Bonding and Target Binding

5‑Chloro‑6‑phenylpyridin‑3‑OL has a computed topological polar surface area (TPSA) of 33.1 Ų and two hydrogen‑bond acceptor sites (the pyridine nitrogen and the phenolic oxygen) [1]. The de‑chlorinated analogue 6‑phenylpyridin‑3‑ol shares the same H‑bond donor/acceptor counts, but the electron‑withdrawing chlorine atom alters the electrostatic potential surface of the pyridine ring, which can modulate the strength of key hydrogen‑bond interactions without changing the formal count [2]. While quantitative binding data for the target compound itself remains unpublished, class‑level SAR for 3‑substituted‑6‑aryl pyridines indicates that 5‑position halogenation measurably shifts C5a receptor binding affinity [3], making the 5‑chloro substitution pattern a non‑interchangeable feature.

Electrostatic modulation
Class-level inference
TPSA 33.1 Ų; Cl ‑I effect alters ring electrostatics
SAR models from parent scaffold may not transfer
Quantitative binding data unpublished; C5aR class-level SAR context
Hydrogen bonding Polar surface area Drug design

5-Chloro-6-phenylpyridin-3-OL: Application Scenarios


Late-Stage Diversification in Medicinal Chemistry

When a project aims to explore SAR around the 5‑position of the 6‑phenylpyridin‑3‑ol scaffold, the chlorine atom provides a built‑in cross‑coupling handle for Suzuki, Buchwald‑Hartwig, or Ullmann‑type reactions [1]. This avoids the need for a separate halogenation step and allows parallel synthesis of diverse analogues from a single advanced intermediate, directly leveraging the synthetic differentiation established in Section 3, Evidence Item 2.

In-Vitro Profiling with Lipophilicity Control

For cell‑based or biochemical assays where compound permeability and non‑specific binding must be tightly controlled, the +0.35 logP shift of the 5‑chloro compound relative to the parent 6‑phenylpyridin‑3‑ol (Section 3, Evidence Item 1) provides a deliberate lipophilicity increment. Researchers can select this compound when the target profile calls for a CLogP in the 2.5–3.0 range, rather than attempting to tune the property through more disruptive scaffold changes.

Large-Scale Production with Impurity Control

Process chemistry groups can select the ≥98% purity grade from MolCore for campaigns where impurity carry‑through into subsequent steps is a critical quality attribute, while reserving the 95% grade from AKSci for early‑stage route scouting where cost‑per‑gram is the primary driver. This tiered procurement strategy is directly supported by the purity evidence in Section 3, Evidence Item 4.

Handling Protocol for Respiratory Hazard

The additional H335 respiratory irritation classification of the 5‑chloro compound vs. the de‑chloro analogue (Section 3, Evidence Item 3) mandates enhanced ventilation controls and appropriate respiratory protective equipment during weighing and dispensing. Procurement decisions for automated compound management systems should incorporate this difference to ensure compliance with occupational exposure limits.

Application
Selection Property
Validation Focus
Late-stage diversification
Built-in cross-coupling handle
Parallel library synthesis efficiency
Cell-based profiling
LogP in 2.5–3.0 range
Permeability and non-specific binding endpoints
Process chemistry campaigns
NLT 98% purity grade
Impurity carry-through in multi-step synthesis
Automated compound management
H335 respiratory irritation profile
Ventilation and exposure control requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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